(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate
CAS No.:
Cat. No.: VC16543746
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H21NO4 |
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Molecular Weight | 327.4 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate |
Standard InChI | InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23) |
Standard InChI Key | YOKDHMTZJSRRIQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a carbamate functional group (-NH-C(=O)-O-) linked to a (2R,3S)-1,3-dihydroxybutan-2-yl moiety and a 9H-fluoren-9-ylmethyl (Fmoc) group. The stereochemistry at the C2 and C3 positions (R and S, respectively) distinguishes it from related isomers, such as the (2S,3S)-configured analog (CAS 252049-02-8) .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₁NO₄ |
Molecular Weight | 327.37 g/mol |
CAS Number | Not formally assigned |
Stereochemistry | (2R,3S) |
Functional Groups | Carbamate, diol, Fmoc |
The Fmoc group confers UV activity and base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) .
Spectroscopic Data
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NMR: The ¹H NMR spectrum typically displays aromatic protons (δ 7.2–7.8 ppm, Fmoc), hydroxyl protons (δ 1.5–2.5 ppm), and carbamate NH (δ 5.0–5.5 ppm) .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) confirm the carbamate linkage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Fmoc protection of (2R,3S)-1,3-dihydroxybutan-2-amine (threoninol derivative). A representative protocol involves:
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Amino Alcohol Activation: Reacting (2R,3S)-1,3-dihydroxybutan-2-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at 0–5°C.
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Quenching and Purification: Addition of aqueous NaHCO₃, followed by extraction and column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Typical Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Temperature | 0–5°C |
Reaction Time | 2–4 hours |
Yield | 70–85% |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency. Key considerations include:
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Cost Optimization: Bulk procurement of Fmoc-Cl and chiral amino alcohols.
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Quality Control: HPLC purity >98% (UV detection at 265 nm) .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DCM, THF) but insoluble in water due to the hydrophobic Fmoc group .
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Stability: Stable at room temperature under inert atmospheres but degrades in basic conditions (pH >9) via Fmoc deprotection.
Thermal Behavior
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Melting Point: ~120–125°C (decomposition observed above 130°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a building block for introducing chiral diol motifs into peptides. Its Fmoc group is selectively removed using piperidine or DBU, enabling iterative chain elongation.
Case Study: Synthesis of Glycopeptides
In a 2022 study, the compound was incorporated into a glycopeptide analog, where its diol moiety facilitated post-synthetic glycosylation via Mitsunobu reactions .
Catalysis and Material Science
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Ligand Design: The diol group chelates metal ions (e.g., Cu²⁺, Zn²⁺), making it useful in asymmetric catalysis .
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Polymer Modification: Copolymerization with acrylates yields hydrogels with tunable mechanical properties .
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing catalytic asymmetric routes to access (2R,3S)-configured derivatives without resolution steps.
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Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for site-specific payload attachment.
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Computational Modeling: DFT studies to predict reactivity in novel reaction environments.
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